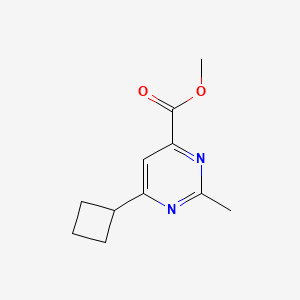

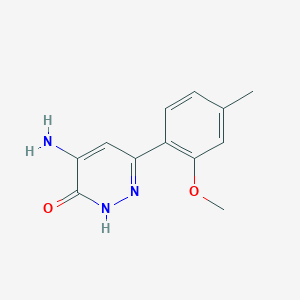

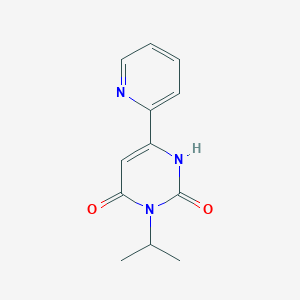

4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol

Descripción general

Descripción

“4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol” is a compound that belongs to the class of pyridazinones . Pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of pyridazinone derivatives, such as “this compound”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H13N3O2. It has a molecular weight of 231.25 g/mol.

Chemical Reactions Analysis

Pyridazinone derivatives, including “this compound”, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

The synthesis of pyridazinone derivatives, including those similar to 4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol, is a notable area of research. For instance, Soliman and El-Sakka (2011) described the synthesis of pyridazinone derivatives through various chemical reactions, indicating the compound's utility in creating a range of chemically related entities with potential applications in various fields, including materials science and molecular engineering (Soliman & El-Sakka, 2011).

Corrosion Inhibition

Research by Ansari, Quraishi, and Singh (2015) explored the corrosion inhibition effects of pyridine derivatives on mild steel in hydrochloric acid, highlighting the compound's potential in protecting metals from corrosion, a valuable application in industrial processes and materials science (Ansari, Quraishi, & Singh, 2015).

Antimicrobial Activities

The study of novel amino acid derivatives by El-Sakka, Soliman, and Abdullah (2014) demonstrated the antimicrobial potential of compounds synthesized from 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, suggesting applications in developing new antimicrobial agents (El-Sakka, Soliman, & Abdullah, 2014).

Synthesis of Novel Pyridazine Derivatives

The creation of novel pyridazine derivatives for potential pharmacological evaluation indicates the compound's versatility in contributing to the development of new therapeutic agents. Husain et al. (2017) synthesized novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities, showcasing the compound's utility in pharmaceutical research (Husain et al., 2017).

Mecanismo De Acción

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .

The mechanism of action of these compounds can vary widely depending on the specific derivative and its structural modifications . For example, some pyridazinone derivatives have been found to inhibit cyclooxygenase, an enzyme involved in the inflammatory response . Others have been found to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

The pharmacokinetics of pyridazinone derivatives can also vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure, as well as by individual patient factors .

The molecular and cellular effects of pyridazinone derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation .

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyridazinone derivatives .

Propiedades

IUPAC Name |

5-amino-3-(2-methoxy-4-methylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-3-4-8(11(5-7)17-2)10-6-9(13)12(16)15-14-10/h3-6H,1-2H3,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICHQFGFPNBHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=O)C(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)